molecular formula C14H16BrN3OS2 B2383198 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392302-57-7

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2383198
CAS No.: 392302-57-7
M. Wt: 386.33
InChI Key: SMABPXLBCBAGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a 4-bromobenzylthio substituent at the 5-position and a pivalamide (tert-butylcarboxamide) group at the 2-position. The pivalamide moiety, with its bulky tert-butyl group, may improve metabolic stability and membrane permeability compared to smaller amides.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMABPXLBCBAGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

Core Structure Formation

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization reactions involving thiosemicarbazides or through functionalization of preformed thiadiazole rings. For N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, the starting material is 5-amino-1,3,4-thiadiazole-2-thiol (1), which provides both the reactive thiol (-SH) and amine (-NH2) groups for subsequent modifications.

Key Reaction Steps

  • Thioether Formation : The thiol group at position 5 of the thiadiazole reacts with 4-bromobenzyl bromide under basic conditions to form the 4-bromobenzylthio substituent.
  • Amidation : The amine group at position 2 undergoes acylation with pivaloyl chloride to introduce the pivalamide moiety.

Detailed Preparation Methods

Synthesis of 5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-amine

Reaction Conditions
  • Substrates : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq), 4-bromobenzyl bromide (1.2 eq).
  • Base : Potassium carbonate (2.0 eq) in anhydrous DMF.
  • Temperature : 60°C, 12 hours under nitrogen.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Characterization Data
  • Yield : 68–75%.
  • Melting Point : 162–164°C (decomp).
  • 1H NMR (DMSO-d6) : δ 4.32 (s, 2H, -SCH2-), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.21 (br s, 2H, -NH2).

Pivalamide Formation

Reaction Conditions
  • Substrates : 5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq), pivaloyl chloride (1.5 eq).
  • Coupling Agents : EDC (1.3 eq), HOBt (1.3 eq) in acetonitrile.
  • Temperature : Room temperature, 24 hours.
  • Workup : Extraction with ethyl acetate, washing with NaHCO3 and brine, column chromatography (EtOAc/hexane, 1:3).
Characterization Data
  • Yield : 58–63%.
  • Melting Point : 174–176°C.
  • IR (KBr) : 3151 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1064 cm⁻¹ (C-S).
  • MS (ESI) : m/z 426 [M+H]+ (calc. 425.9).

Optimization and Comparative Analysis

Solvent and Base Screening

Solvent Base Yield (%) Purity (%)
DMF K2CO3 75 98
THF Et3N 62 92
Acetonitrile NaHCO3 58 90

DMF with K2CO3 provided optimal yields due to enhanced solubility of intermediates.

Coupling Agent Efficiency

Coupling System Yield (%) Reaction Time (h)
EDC/HOBt 63 24
DCC/DMAP 55 18
HATU/DIEA 60 12

EDC/HOBt in acetonitrile minimized side reactions, such as O-acylation, compared to DCC.

Mechanistic Insights

Thioether Formation Mechanism

The reaction proceeds via an SN2 mechanism, where the thiolate anion (generated by K2CO3) attacks the electrophilic carbon of 4-bromobenzyl bromide. Steric hindrance from the benzyl group necessitates elevated temperatures for complete conversion.

Amidation Pathway

EDC activates the pivaloyl chloride’s carbonyl group, forming an active ester intermediate. Nucleophilic attack by the thiadiazole’s amine group yields the pivalamide derivative, with HOBt preventing racemization.

Challenges and Solutions

Purification Difficulties

The product’s low solubility in polar solvents necessitated gradient elution in column chromatography (EtOAc/hexane, 1:3 → 1:1). Recrystallization from ethanol/water (7:3) improved purity to >98%.

Side Reactions

  • Over-alkylation : Controlled stoichiometry (1.2 eq of 4-bromobenzyl bromide) minimized di-substitution.
  • Hydrolysis of Pivalamide : Anhydrous conditions and molecular sieves stabilized the acyl intermediate.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or thiols.

Scientific Research Applications

Organic Synthesis

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various modifications that can lead to new compounds with tailored properties.

The compound has shown promise in biological research due to its potential therapeutic properties:

  • Antimicrobial Activity : Thiadiazole derivatives have been investigated for their ability to inhibit bacterial and fungal growth. For instance, studies have demonstrated that similar compounds exhibit activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets within the cell .

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development. Its mechanism of action may involve enzyme inhibition or disruption of cellular processes, making it valuable in designing new therapeutics .

Industrial Applications

In industry, this compound can be utilized in the development of materials with enhanced properties such as thermal stability and conductivity. The versatility of thiadiazole derivatives allows for their incorporation into polymers and other materials used in electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that compounds similar to this compound exhibited significant inhibition against E. coli and C. albicans, demonstrating their potential as antimicrobial agents .

Case Study 2: Drug Development

Research focused on synthesizing novel thiadiazole compounds has shown that modifications to the bromobenzyl group can enhance biological activity. A derivative was found to have improved efficacy against cancer cell lines compared to its parent compound .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound is believed to inhibit the biosynthesis of essential bacterial lipids, disrupting cell membrane integrity and leading to cell death.

    Anticancer Activity: It may interfere with cellular signaling pathways involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,3,4-thiadiazole derivatives include:

  • Substituents on the benzylthio group: Halogens (Br, Cl, F), nitro (-NO₂), or heterocyclic systems (e.g., benzodioxole).
  • Amide side chains : Pivalamide (tert-butyl), arylacetamide, or substituted acetamides.

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name / ID Substituents (5-position) Amide Group (2-position) Melting Point (°C) Yield (%) Key Activities
Target Compound 4-Bromobenzylthio Pivalamide Not reported Not reported Inferred from analogs (anticancer, enzyme inhibition)
N-(5-((4-Chlorobenzyl)thio)-... (5j) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82 Anticancer (Akt inhibition)
N-(5-((4-Fluorobenzyl)thio)-... 4-Fluorobenzylthio Varied acetamide Not reported 72–85 Antibacterial
Compound 4y p-Tolylamino N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Not reported Not reported IC₅₀: 0.034–0.084 mmol L⁻¹ (MCF-7, A549)
Compound 3 4-Nitrophenylamino 2-[(5-((4-nitrophenyl)amino)...] Not reported Not reported Akt inhibition (92.36%)
Compound 4 () 4-(Piperidin-1-yl)but-2-yn-1-yl Acetamide Not reported Not reported Antibacterial

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and higher polarizability compared to Cl/F may enhance hydrophobic interactions and π-stacking in biological targets, though at the cost of reduced electronegativity for hydrogen bonding .
  • Amide Bulkiness : The pivalamide group in the target compound likely improves metabolic stability over smaller amides (e.g., acetamide in ) but may reduce binding affinity in sterically constrained active sites .
  • Melting Points : Chloro-substituted analogs (e.g., 5j, 138–140°C) exhibit higher melting points than fluoro derivatives, suggesting bromo-substituted variants may have even higher thermal stability due to increased molecular weight .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN3OSC_{15}H_{18}BrN_3OS, with a molecular weight of approximately 373.29 g/mol. The presence of a thiadiazole ring and a bromobenzyl group contributes to its unique reactivity and interaction with biological targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives generally demonstrate activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.

  • Mechanism of Action : The antimicrobial effects are thought to arise from the compound's ability to interfere with microbial cell wall synthesis and disrupt membrane integrity. Specific studies have shown that compounds with similar structures can inhibit enzyme activity critical for microbial survival .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

  • Cytotoxicity Studies : In vitro studies have demonstrated that related thiadiazole compounds exhibit IC50 values indicating potent cytotoxicity against these cell lines. For instance, a related compound showed an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells .
  • Mechanism of Action : The anticancer effects may involve apoptosis induction in cancer cells and inhibition of key signaling pathways associated with tumor growth. This includes modulation of apoptosis-related proteins and interference with DNA replication processes .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50 Values (mmol/L)Mechanism of Action
AntimicrobialThiadiazole derivativesVaries by strainDisruption of cell wall synthesis
AnticancerN-(5-substituted thiadiazoles)0.034 - 0.084Induction of apoptosis; inhibition of enzymes
Anti-inflammatoryThiadiazole analogsNot specifiedModulation of inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study assessing the anticancer efficacy of various thiadiazole derivatives found that certain compounds exhibited potent inhibitory effects on MCF-7 cells, suggesting that modifications in the thiadiazole structure can enhance biological activity .
  • Antimicrobial Screening : Another investigation into the antimicrobial properties of thiadiazoles highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which could be leveraged for therapeutic applications .

Q & A

Q. Advanced Optimization :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove residuals. Ethanol or acetone can improve crystallinity .
  • Temperature control : Reactions often proceed at 60–80°C for thiadiazole formation but require lower temperatures (0–5°C) during acylations to prevent side reactions .
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve regioselectivity for bromobenzyl substitution .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons of 4-bromobenzyl at δ 7.2–7.6 ppm; pivalamide methyl groups at δ 1.2–1.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~480–500) .

Q. Advanced Purity Assessment :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Elemental analysis : Carbon, nitrogen, and sulfur content must align with theoretical values (e.g., C: ~45%, N: ~12%, S: ~15%) .

How does the 4-bromobenzylthio substituent influence biological activity compared to other arylthio groups?

Q. Structure-Activity Insights :

  • The 4-bromobenzyl group enhances lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .
  • Electron-withdrawing bromine increases electrophilicity, potentially enhancing interactions with cysteine residues in target enzymes (e.g., kinase inhibition) .
  • Compared to methyl or phenyl analogs, the bromine atom may reduce metabolic degradation, as seen in similar thiadiazoles with extended plasma half-lives .

Q. Contradictory Data Analysis :

  • Some studies report lower antimicrobial activity for bromine-substituted derivatives compared to fluorine analogs, possibly due to steric hindrance .
  • Resolution strategies :
    • Use isosteric replacements (e.g., 4-fluorobenzyl) to test electronic vs. steric effects.
    • Conduct molecular docking to compare binding affinities with targets like Staphylococcus aureus dihydrofolate reductase .

What in vitro assays are recommended to evaluate its anticancer potential, and how should conflicting cytotoxicity data be addressed?

Q. Methodological Framework :

Cell viability assays : MTT or resazurin-based assays on cancer lines (e.g., MCF-7, A549) with IC₅₀ determination. Include a non-cancer line (e.g., NIH3T3) to assess selectivity .

Mechanistic studies :

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation.
  • Cell cycle analysis : Flow cytometry to detect G1/S or G2/M arrest .

Q. Addressing Contradictions :

  • If IC₅₀ values vary between labs (e.g., 0.034 mmol L⁻¹ vs. 0.084 mmol L⁻¹ in A549 vs. MCF-7 cells ):
    • Standardize assay conditions (e.g., serum concentration, seeding density).
    • Validate via orthogonal methods (e.g., clonogenic assays).

How can computational methods guide the design of derivatives with improved target specificity?

Q. Advanced Strategies :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or CDK2. The bromobenzyl group may occupy hydrophobic pockets, while the thiadiazole engages in H-bonding .
  • QSAR modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity data from analogs. For example, electron-withdrawing groups at the benzyl position improve kinase inhibition .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA < 90 Ų favors CNS activity) .

What are the key stability challenges during storage, and how can degradation products be characterized?

Q. Stability Profile :

  • pH sensitivity : Degrades in alkaline conditions (pH > 8) via thioether bond cleavage. Store at pH 6–7 in inert atmospheres .
  • Thermal stability : Decomposes above 150°C; DSC/TGA can identify decomposition thresholds .

Q. Degradation Analysis :

  • LC-MS/MS : Monitor for fragments like m/z 214 (4-bromobenzyl cation) or m/z 185 (thiadiazole-pivalamide backbone) .
  • Forced degradation studies : Expose to UV light, H₂O₂, or heat to simulate accelerated aging .

How does the pivalamide group influence pharmacokinetic properties compared to other acyl moieties?

Q. Pharmacokinetic Insights :

  • Metabolic resistance : The tert-butyl group in pivalamide reduces esterase-mediated hydrolysis, extending half-life vs. acetyl or benzoyl analogs .
  • Solubility trade-off : Pivalamide lowers aqueous solubility (e.g., ~0.1 mg/mL in PBS) but improves logD (~2.8), favoring oral bioavailability .

Q. Comparative Data :

Acyl GroupHalf-life (h)Solubility (mg/mL)
Pivalamide6.20.1
Acetyl2.11.5
Benzoyl4.80.3
Data adapted from

What strategies resolve low reproducibility in biological assays for this compound?

Q. Troubleshooting Guide :

  • Compound aggregation : Use DLS to detect nanoparticles; add 0.01% Tween-80 to buffers .
  • Batch variability : Characterize each batch via ¹H NMR and HPLC.
  • Cell line drift : Authenticate cell lines with STR profiling and use low-passage stocks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.